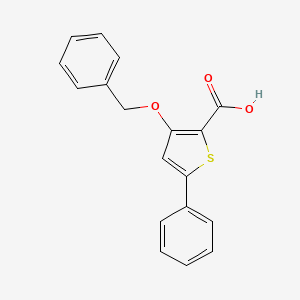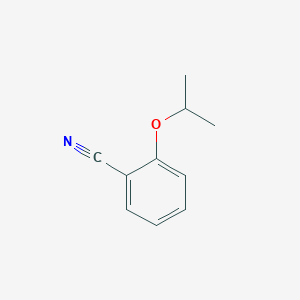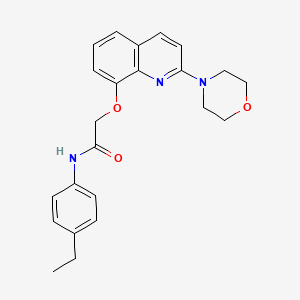![molecular formula C12H17N3O B2662564 N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide CAS No. 2361641-66-7](/img/structure/B2662564.png)
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a dimethylamino group attached to the pyridine ring, which is further connected to an ethyl chain and a prop-2-enamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the dimethylamino group. The final step involves the formation of the prop-2-enamide group through a reaction with an appropriate acylating agent under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancers.
Biological Research: It is used in studies investigating cellular signaling pathways and receptor interactions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to these targets, modulating their activity and influencing cellular processes. The compound may affect pathways involved in cell proliferation, apoptosis, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]acetamide
- N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]but-2-enamide
- N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-ynamide
Uniqueness
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[6-(dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-4-12(16)13-8-7-10-5-6-11(14-9-10)15(2)3/h4-6,9H,1,7-8H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIWYQVGDGGQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B2662482.png)
![2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662488.png)
![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B2662489.png)
![2-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2662490.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide](/img/structure/B2662491.png)
![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)

![N-(2,5-DIMETHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2662496.png)
![N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2662498.png)

![1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2662500.png)


![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
